
6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as BCH-Q, is a synthetic quinazolinone compound that has been studied for its potential applications in a variety of scientific and medical fields. BCH-Q is an interesting compound due to its unique structure, which consists of a bromine, a chlorine, and a hydroxy group in a quinazolinone ring. This structure gives BCH-Q a number of interesting properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, BCH-Q has been studied for its potential use in cancer treatments, as well as its ability to modulate various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone serves as a key intermediate in the synthesis of various quinazolinone derivatives. Research by Badr, El-Sherief, and Mahmoud (1980) highlighted the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in creating compounds with significant antibacterial properties. The synthesis involves the treatment of 4-quinazolinones with phosphorus pentasulfide to produce 4-quinazolinethiones, and further chemical reactions lead to the formation of ethers, esters, and sulfonates, demonstrating the compound's versatility in chemical synthesis (Badr, El-Sherief, & Mahmoud, 1980).
Antiviral and Cytotoxic Activities
Dinakaran, Selvam, Declercq, and Sridhar (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, testing their antiviral activity and cytotoxicity against various viruses in cell culture. One derivative exhibited potent antiviral activity against the vaccinia virus, suggesting potential for research into treatments for poxviruses, including variola, the agent of smallpox. However, none of the compounds showed significant anti-HIV activity, indicating a specific spectrum of antiviral effectiveness (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Fluorescent Probe Development
Cai, Kuang, Pan, Liu, and Jiang (2015) developed a novel fluorescent probe based on a derivative of 6-chloro-4(3H)-quinazolinone for hydrogen peroxide detection. This research demonstrates the application of quinazolinone derivatives in analytical chemistry, especially for the detection of biologically relevant molecules. The probe showed a significant change in fluorescence intensity upon the addition of hydrogen peroxide, highlighting its potential for rapid and sensitive detection applications (Cai, Kuang, Pan, Liu, & Jiang, 2015).
Antimicrobial Activities
Patel and Patel (2011) synthesized a new class of 2-azetidinyl-4-quinazolinone derivatives starting from diclofenac analogue, which displayed pronounced antimicrobial activity. This study further supports the potential of this compound derivatives in developing new antimicrobial agents, providing a foundation for future antibiotic research (Patel & Patel, 2011).
Eigenschaften
IUPAC Name |
6-bromo-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-4-5-12-11(7-9)14(19)18(20)13(17-12)8-2-1-3-10(16)6-8/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZLZSUQLLJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

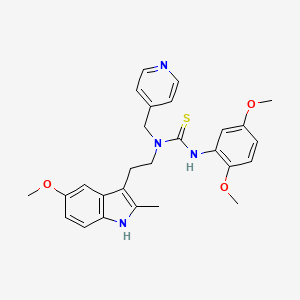
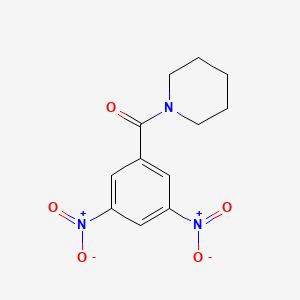
![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)

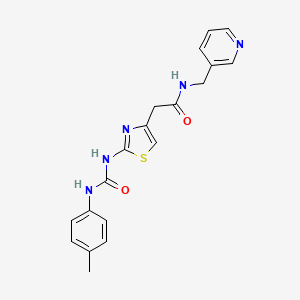
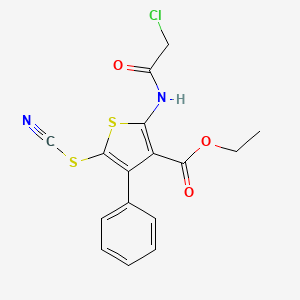
![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)

![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)
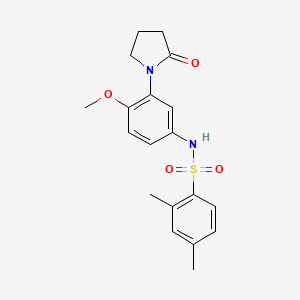
![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2869482.png)
![2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2869483.png)
